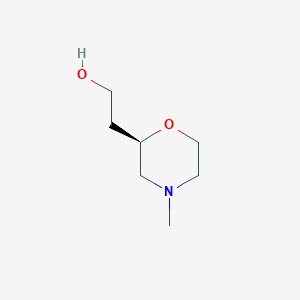
1-Methyl-1H-indazol-4-amine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Methyl-1H-indazol-4-amine dihydrochloride: (CAS Number: 89088-69-7) is a chemical compound with the following properties:
Molecular Formula: C₄H₈ClN₃
Molecular Weight: 133.579 g/mol
Melting Point: Not specified
Density: Not specified
Boiling Point: Not specified
Preparation Methods
Synthetic Routes:: The synthetic route for 1-Methyl-1H-indazol-4-amine dihydrochloride involves the following steps:
Imidazole Ring Formation: Start with an appropriate precursor (e.g., 1-methyl-4-nitro-1H-imidazole) and reduce the nitro group to obtain 1-methyl-1H-imidazol-4-amine.
Chlorination: React 1-methyl-1H-imidazol-4-amine with a chlorinating agent (e.g., thionyl chloride) to introduce the chlorine atom.
Salt Formation: Finally, react the resulting compound with hydrochloric acid to form the dihydrochloride salt.
Industrial Production:: The industrial production methods may vary, but they typically involve large-scale synthesis using optimized conditions.
Chemical Reactions Analysis
1-Methyl-1H-indazol-4-amine dihydrochloride can undergo various reactions:
Substitution Reactions: It can participate in nucleophilic substitution reactions due to the presence of the amino group.
Reduction Reactions: Reduction of the nitro group to the amino group is a key step in its synthesis.
Other Transformations: Further derivatization can lead to diverse compounds.
Common reagents include thionyl chloride, reducing agents (e.g., SnCl₂), and bases (e.g., NaOH).
Scientific Research Applications
1-Methyl-1H-indazol-4-amine dihydrochloride finds applications in:
Medicinal Chemistry: It may serve as a scaffold for drug development.
Biological Studies: Researchers explore its interactions with proteins and enzymes.
Industry: It could be used in the synthesis of other compounds.
Mechanism of Action
The exact mechanism of action for this compound depends on its specific application. It may interact with cellular targets, modulate pathways, or exhibit pharmacological effects.
Comparison with Similar Compounds
While 1-Methyl-1H-indazol-4-amine dihydrochloride is unique in its structure, similar compounds include:
®-1-(1H-indazol-4-yl)propan-2-amine dihydrochloride: (CAS Number: 2222846-05-9)
N-Methyl-1-(4-methyl-1H-imidazol-2-yl)methanamine dihydrochloride: (CAS Number: Not specified)
7-Bromo-4-chloro-1-methyl-1H-indazol-3-amine: (CAS Number: 1626335-83-8)
Properties
Molecular Formula |
C8H11Cl2N3 |
|---|---|
Molecular Weight |
220.10 g/mol |
IUPAC Name |
1-methylindazol-4-amine;dihydrochloride |
InChI |
InChI=1S/C8H9N3.2ClH/c1-11-8-4-2-3-7(9)6(8)5-10-11;;/h2-5H,9H2,1H3;2*1H |
InChI Key |
VUKSSWATKSPKTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=CC=CC(=C2C=N1)N.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Pyrazolo[1,5-a]pyrimidine-3-carboxylic acid, 6-phenyl-, ethyl ester](/img/structure/B12948754.png)



![2,2'-(((5-Butyl-1H-benzo[d]imidazol-2-yl)methyl)azanediyl)diacetic acid](/img/structure/B12948779.png)

![2-(4-Chloro-3-methylphenyl)-3-thioxohexahydroimidazo[1,5-a]pyridin-1(5h)-one](/img/structure/B12948790.png)



![2-Bromo-1-{2-[(4-phenylbutyl)amino]-1H-imidazol-5-yl}ethan-1-one](/img/structure/B12948802.png)


